molecular formula C26H50O2 B13811539 Methyl 14-(2-octylcyclopropyl)tetradecanoate CAS No. 52355-42-7

Methyl 14-(2-octylcyclopropyl)tetradecanoate

Cat. No.: B13811539
CAS No.: 52355-42-7
M. Wt: 394.7 g/mol
InChI Key: JBDGXWZXMAXBLS-UHFFFAOYSA-N
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Description

Methyl 14-(2-octylcyclopropyl)tetradecanoate is an organic compound with the molecular formula C26H50O2 and a molecular weight of 394.67 g/mol It is a methyl ester derivative of tetradecanoic acid, featuring a cyclopropyl group substituted with an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 14-(2-octylcyclopropyl)tetradecanoate typically involves the esterification of 14-(2-octylcyclopropyl)tetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-(2-octylcyclopropyl)tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Methyl 14-(2-octylcyclopropyl)tetradecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 14-(2-octylcyclopropyl)tetradecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The cyclopropyl and octyl groups contribute to the compound’s unique binding properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetradecanoate: A simpler ester without the cyclopropyl and octyl substitutions.

    Methyl octadecanoate: An ester with a longer carbon chain but lacking the cyclopropyl group.

    Methyl 14-(2-ethylcyclopropyl)tetradecanoate: A similar compound with an ethyl group instead of an octyl group.

Uniqueness

Methyl 14-(2-octylcyclopropyl)tetradecanoate is unique due to its specific structural features, including the cyclopropyl ring and the long octyl chain. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

52355-42-7

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

methyl 14-(2-octylcyclopropyl)tetradecanoate

InChI

InChI=1S/C26H50O2/c1-3-4-5-6-14-17-20-24-23-25(24)21-18-15-12-10-8-7-9-11-13-16-19-22-26(27)28-2/h24-25H,3-23H2,1-2H3

InChI Key

JBDGXWZXMAXBLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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